molecular formula C9H18 B167486 Propylcyclohexane CAS No. 1678-92-8

Propylcyclohexane

Cat. No.: B167486
CAS No.: 1678-92-8
M. Wt: 126.24 g/mol
InChI Key: DEDZSLCZHWTGOR-UHFFFAOYSA-N
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Description

Propylcyclohexane, also known as n-Propylcyclohexane, is an organic compound with the molecular formula C9H18. It is a cycloalkane with a propyl group attached to a cyclohexane ring. This compound is a colorless liquid at room temperature and is used in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylcyclohexane can be synthesized through several methods. One common method involves the hydrogenation of propylbenzene. In this process, propylbenzene is subjected to hydrogen gas in the presence of a catalyst such as palladium or platinum under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of propylbenzene. This method is preferred due to its efficiency and the availability of propylbenzene as a starting material .

Chemical Reactions Analysis

Types of Reactions

Propylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propylcyclohexane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propylcyclohexane is unique due to the presence of the propyl group, which influences its chemical properties and reactivity. Compared to cyclohexane, it has a higher molecular weight and different boiling and melting points. The propyl group also affects its solubility and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

propylcyclohexane
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InChI

InChI=1S/C9H18/c1-2-6-9-7-4-3-5-8-9/h9H,2-8H2,1H3
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InChI Key

DEDZSLCZHWTGOR-UHFFFAOYSA-N
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Canonical SMILES

CCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H18
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DSSTOX Substance ID

DTXSID4074699
Record name Propylcyclohexane
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Molecular Weight

126.24 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Propylcyclohexane
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Vapor Pressure

4.19 [mmHg]
Record name Propylcyclohexane
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CAS No.

1678-92-8
Record name Propylcyclohexane
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Record name Propylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of propylcyclohexane?

A1: this compound has the molecular formula C9H18 and a molecular weight of 126.24 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound. These include Gas Chromatography coupled with Flame Ionization Detection and Mass Spectrometry (GC/FID/MS) for identification and quantification of this compound and its oxidation intermediates. [, ]

Q3: How does the structure of this compound affect its density and speed of sound?

A3: Studies have shown that as the alkyl side-chain length on alkylcyclohexanes increases, the excess molar volume decreases. This means that mixtures of n-propylcyclohexane with n-dodecane exhibit positive excess molar volumes, while mixtures with n-dodecylcyclohexane show negative values. These differences are attributed to changes in molecular packing. [, ]

Q4: What are the potential applications of this compound in fuels?

A4: this compound is considered a potential surrogate component for jet fuels, diesel, and gasoline. [, , , , ] Its inclusion in surrogate fuel blends aims to mimic the properties of real fuels, particularly those derived from Gas-to-Liquid (GTL) processes. [, ]

Q5: How does the performance of this compound compare to other fuel components?

A5: Thermal decomposition studies indicate that the thermal stability of this compound lies between decalin and butylcyclohexane. [] In terms of fuel reactivity, this compound demonstrates lower reactivity compared to n-decane and n-butylcyclohexane, potentially due to the high stability of butene produced during its oxidation. []

Q6: What role does this compound play in hydrodenitrogenation (HDN) reactions?

A6: this compound is a common product in the hydrodenitrogenation of nitrogen-containing compounds found in fuel feedstocks. [, , ] For example, it is a final product in the HDN of quinoline, typically formed via the hydrogenation and subsequent ring-opening reactions of various intermediates. [, , , ]

Q7: How does the presence of other compounds like dibenzothiophene (DBT) influence this compound formation during HDN?

A7: The presence of DBT, a sulfur-containing compound, can significantly impact the HDN of nitrogen-containing compounds and consequently, the formation of this compound. Research has shown that DBT can inhibit the hydrogenation pathway during quinoline HDN, leading to a decrease in the production of this compound. [, ] This highlights the competitive adsorption between different species on catalyst active sites.

Q8: Can this compound be further converted into other valuable products?

A8: Yes, this compound can be produced from the hydrodeoxygenation of lignin-derived compounds like isoeugenol and propylphenols. [, , ] This pathway holds promise for utilizing renewable feedstocks to produce valuable hydrocarbons.

Q9: How is computational chemistry used in understanding this compound's behavior?

A9: Computational chemistry plays a crucial role in predicting and understanding the behavior of this compound in various applications. For instance, molecular dynamics (MD) simulations have been employed to predict thermophysical properties like density, isentropic bulk modulus, and dynamic viscosity of this compound mixtures. [] These simulations provide valuable insights into molecular interactions and their influence on macroscopic properties.

Q10: Are there alternative compounds to this compound for its various applications?

A10: Yes, several alternatives and substitutes to this compound exist, each with its performance, cost, and environmental impact considerations. [] For instance, in fuel formulations, other cycloalkanes like butylcyclohexane or methylcyclohexane might offer comparable properties. [, ] The choice of the most suitable compound depends on the specific application and desired characteristics.

Q11: What are the future research directions for this compound?

A11: Future research on this compound should focus on:

  • Detailed kinetic modeling: Developing comprehensive kinetic models for the oxidation and combustion of this compound across a wide range of conditions relevant to engine operation. [, , , ]
  • Advanced catalyst development: Exploring novel catalyst formulations and synthesis strategies to optimize the production of this compound from renewable feedstocks like lignin. [, , ]
  • Environmental fate and transport: Conducting thorough ecotoxicological studies to evaluate the environmental persistence, bioaccumulation potential, and overall ecological impact of this compound. []
  • Life cycle assessment: Performing comprehensive life cycle assessments to compare the environmental footprint of this compound-based fuels and chemicals with conventional alternatives. []

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